4-(Propanoylamino)benzamide
Overview
Description
4-(Propanoylamino)benzamide is an organic compound with the molecular formula C10H12N2O2 It is a derivative of benzamide, where the amine group is substituted with a propanoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propanoylamino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .
Industrial Production Methods: In industrial settings, the preparation of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. For example, p-nitrobenzoic acid can be reacted with thionyl chloride in the presence of an organic base catalyst to obtain p-nitrobenzoyl chloride, which is then converted to p-aminobenzamide through subsequent reactions .
Chemical Reactions Analysis
Types of Reactions: 4-(Propanoylamino)benzamide can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets can facilitate oxidation reactions under ambient conditions.
Substitution: Typical reagents include halogenating agents and nucleophiles, with reactions often conducted under mild to moderate temperatures.
Major Products:
Oxidation: Quaternary ammonium cations.
Substitution: Various substituted benzamides, depending on the reagents used.
Scientific Research Applications
4-(Propanoylamino)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials
Mechanism of Action
The mechanism of action of 4-(Propanoylamino)benzamide involves its interaction with specific molecular targets. For instance, benzamidine, a related compound, acts as a serine protease inhibitor, which suggests that this compound may also inhibit similar enzymes . The compound’s effects are mediated through its binding to these targets, leading to the modulation of various biochemical pathways.
Comparison with Similar Compounds
4-(Propanoylamino)-N-(propylideneamino)benzamide: Contains a propylideneamino group instead of the amine group.
N,N-diethyl-4-(propanoylamino)benzamide: Features diethyl substitution on the amine group.
Uniqueness: 4-(Propanoylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(propanoylamino)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-9(13)12-8-5-3-7(4-6-8)10(11)14/h3-6H,2H2,1H3,(H2,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQPARZANZSYKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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